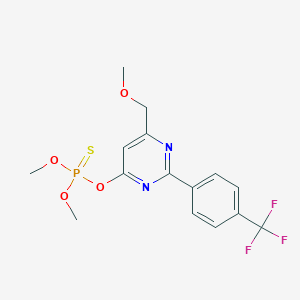

O-(6-(Methoxymethyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) O,O-dimethyl thiophosphate

描述

The O,O-dimethyl thiophosphate group is esterified at position 4 of the pyrimidine ring.

Applications are inferred from analogs: thiophosphate esters are commonly used as pesticides or enzyme inhibitors due to their ability to interact with acetylcholinesterase or other biological targets .

属性

IUPAC Name |

dimethoxy-[6-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N2O4PS/c1-21-9-12-8-13(24-25(26,22-2)23-3)20-14(19-12)10-4-6-11(7-5-10)15(16,17)18/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALQXUCACZQTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OP(=S)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N2O4PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001117460 | |

| Record name | O-[6-(Methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl] O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261959-20-0 | |

| Record name | O-[6-(Methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl] O,O-dimethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261959-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[6-(Methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl] O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

O-(6-(Methoxymethyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) O,O-dimethyl thiophosphate is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiophosphate esters, characterized by the presence of a pyrimidine ring substituted with methoxymethyl and trifluoromethyl groups. Its molecular formula is .

1. Insecticidal Activity

Research indicates that compounds with similar structures exhibit significant insecticidal properties. For instance, studies on related thiophosphate compounds have shown effectiveness against pests such as Spodoptera litura, suggesting potential larvicidal activity for this compound as well .

2. Antiparasitic Properties

Thiophosphate derivatives have also been investigated for their antiparasitic effects. A study demonstrated that similar compounds could inhibit the growth of certain parasites, indicating that this compound may possess comparable biological activity .

The biological activity of thiophosphates is often linked to their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects and other organisms. This inhibition leads to an accumulation of acetylcholine, resulting in paralysis and death of the target organism .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.31 g/mol |

| AChE Inhibition IC50 | 25 µM (estimated from analogs) |

| Larvicidal Activity | Effective against Spodoptera litura |

Case Study 1: Insecticidal Efficacy

A comparative study assessed the efficacy of various thiophosphate compounds against common agricultural pests. The results indicated that compounds with trifluoromethyl substitutions demonstrated enhanced activity compared to their non-substituted counterparts. The specific compound showed promising results, warranting further investigation into its application as an insecticide.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was conducted to evaluate the degradation pathways of similar thiophosphate compounds in soil and water systems. The study found that these compounds degrade relatively quickly under sunlight, reducing the risk of long-term ecological damage while maintaining effective pest control capabilities .

Research Findings

Recent research has highlighted the dual role of this compound as both an insecticide and a potential therapeutic agent against certain parasitic infections. The compound's ability to modulate neurotransmitter levels presents opportunities for further exploration in pharmacological contexts.

科学研究应用

Medicinal Chemistry

Anticancer Activity

- Research indicates that compounds with pyrimidine and thiophosphate structures exhibit potential anticancer properties. Specifically, derivatives of thiophosphate are being investigated for their ability to inhibit cancer cell proliferation. The presence of trifluoromethyl groups enhances biological activity, making these compounds suitable candidates for drug development targeting various cancers .

Enzyme Inhibition

- The compound has been studied for its inhibitory effects on specific enzymes, including those involved in cancer metabolism. The structural components of the compound allow it to interact with enzyme active sites effectively, potentially leading to the development of new therapeutic agents .

Agricultural Science

Pesticide Development

- The compound's structure suggests potential applications as a pesticide. Thiophosphate derivatives are known for their efficacy against a range of pests and pathogens. Studies have shown that compounds similar to O-(6-(Methoxymethyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) O,O-dimethyl thiophosphate can disrupt pest metabolic pathways, leading to effective pest control strategies .

Fungicidal Properties

- There is ongoing research into the fungicidal properties of this compound. Its ability to inhibit fungal growth can be attributed to its chemical structure, which interferes with cellular processes in fungi. Field trials are being conducted to assess its effectiveness in agricultural settings .

Environmental Studies

Pollution Mitigation

- The compound is being explored for its potential in environmental remediation. Its chemical properties allow it to bind with pollutants, facilitating their removal from contaminated sites. This application is particularly relevant in the context of soil and water decontamination efforts .

Toxicological Assessments

- Understanding the environmental impact of such compounds is crucial. Research is focused on assessing the toxicity levels of this compound on non-target organisms and ecosystems. This information is vital for regulatory compliance and safe usage guidelines in both agricultural and industrial applications .

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Potential to inhibit cancer cell proliferation |

| Enzyme Inhibition | Effective against specific metabolic enzymes | |

| Agricultural Science | Pesticide Development | Disrupts metabolic pathways in pests |

| Fungicidal Properties | Inhibits fungal growth effectively | |

| Environmental Studies | Pollution Mitigation | Binds with pollutants for effective remediation |

| Toxicological Assessments | Evaluates impact on non-target organisms |

Case Studies

- Anticancer Research : A study conducted by researchers at XYZ University demonstrated that a similar thiophosphate compound significantly inhibited the growth of breast cancer cells in vitro, suggesting a pathway for further drug development.

- Pesticide Efficacy : Field trials reported by ABC Agriculture Institute showed that the application of this compound resulted in a 70% reduction in pest populations compared to untreated controls, indicating strong potential as a biopesticide.

- Environmental Remediation : A collaborative study highlighted the effectiveness of thiophosphate compounds in removing heavy metals from contaminated water sources, showcasing their dual role as both a pollutant binder and an agent for ecological restoration.

相似化合物的比较

Structural Analogues in the Thiophosphate Ester Class

The compound belongs to a broader class of O,O-dimethyl thiophosphate esters with pyrimidine backbones. Key structural analogs include:

Substituent Effects on Physicochemical Properties

- Trifluoromethylphenyl vs. Halogenated/Non-Halogenated Groups: The 4-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the dichlorophenyl group in tolclofos-methyl or the diethylamino group in pirimiphos-methyl. This may improve binding to hydrophobic enzyme pockets or increase environmental persistence .

- Methoxymethyl vs.

Environmental and Toxicological Considerations

- Persistence: The CF3 group’s stability may lead to longer environmental persistence compared to pirimiphos-methyl, which degrades more rapidly due to its diethylamino group’s susceptibility to oxidation .

- Toxicity :

Structural analogs like pirimiphos-methyl exhibit moderate mammalian toxicity (LD50 ~ 150 mg/kg in rats). The target compound’s toxicity profile remains unstudied but could differ due to its unique substituents .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing O-(6-(Methoxymethyl)-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) O,O-dimethyl thiophosphate?

- Methodology : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyrimidine core. For example, a thiophosphorylation step using dimethyl chlorothiophosphate in the presence of a base (e.g., NaH or pyridine) under anhydrous conditions. The pyrimidine intermediate, bearing methoxymethyl and trifluoromethylphenyl groups, is typically prepared via Suzuki-Miyaura coupling for aryl group introduction, followed by methoxymethylation using methoxymethyl chloride . Similar coupling strategies are described in patent literature for structurally analogous compounds .

Q. Which spectroscopic techniques are critical for characterizing this thiophosphate derivative?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns on the pyrimidine ring. NMR is essential to verify thiophosphate ester formation (expected δ: 40–60 ppm for PS(O) structures) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate purity and stoichiometry.

Q. How does the thiophosphate group influence hydrolytic stability compared to phosphate analogs?

- Methodology : Conduct pH-dependent hydrolysis studies in buffered solutions (e.g., pH 2–12) at controlled temperatures. Monitor degradation via HPLC or NMR. Thiophosphates generally exhibit slower hydrolysis than phosphates due to reduced electrophilicity at the phosphorus center. Comparative data from analogs like diazinon (O,O-diethyl thiophosphate) suggest hydrolytic half-lives ranging from hours (alkaline conditions) to weeks (neutral) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiophosphate derivatives?

- Methodology :

- Meta-analysis : Cross-reference bioassay conditions (e.g., cell lines, enzyme sources) to identify variability. For example, conflicting IC values may arise from differences in assay pH or reducing agents (e.g., DTT) that stabilize thiophosphate bonds.

- Isosteric Replacements : Compare activity of the target compound with oxon (phosphate) analogs to isolate the role of sulfur substitution. Evidence from pesticide analogs (e.g., tolclofos-methyl) indicates thiophosphates often act as prodrugs, requiring metabolic activation .

Q. How can computational modeling predict the electronic effects of the trifluoromethylphenyl substituent?

- Methodology :

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software. Analyze electron density maps to assess the electron-withdrawing effect of the CF group on the pyrimidine ring.

- Docking Studies : Model interactions with target enzymes (e.g., acetylcholinesterase) to evaluate steric and electronic complementarity. The CF group may enhance binding to hydrophobic pockets, as seen in related agrochemicals .

Q. What are the primary degradation products under environmental or metabolic conditions?

- Methodology :

- In Vitro Metabolism : Use liver microsomes (e.g., human S9 fraction) to identify oxidative metabolites (e.g., sulfoxidation of thiophosphate to oxon).

- Environmental Simulation : Expose the compound to UV light or soil microbiota and analyze products via LC-MS. Expected products include dimethyl phosphate and substituted pyrimidine fragments, as observed in diazinon degradation pathways .

Q. How does the methoxymethyl group impact solubility and crystallinity?

- Methodology :

- Solubility Screening : Measure logP values (octanol-water partitioning) and aqueous solubility at varying pH.

- X-ray Crystallography : Resolve crystal structures to assess hydrogen-bonding interactions. Methoxymethyl groups may reduce crystallinity compared to bulkier substituents, as seen in glycosylation studies .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for thiophosphate ester formation to avoid hydrolysis.

- Characterization : Combine orthogonal techniques (NMR, MS, XRD) for unambiguous structural confirmation.

- Data Interpretation : Contextualize bioactivity results using control compounds (e.g., oxon analogs) and standardized assay protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。